![molecular formula C10H16N4 B14170929 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene CAS No. 37882-93-2](/img/structure/B14170929.png)
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene is a complex heterocyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with nitrogen atoms incorporated into the rings, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the specific conditions used .
Aplicaciones Científicas De Investigación
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves its interaction with molecular targets through its nitrogen atoms and tricyclic structure. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its ability to bind to specific enzymes and receptors .
Comparación Con Compuestos Similares
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene can be compared with other similar heterocyclic compounds, such as:
1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane: Another nitrogen-containing tricyclic compound with different ring sizes and properties.
11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione: A compound with a similar tricyclic structure but different functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
37882-93-2 |
|---|---|
Fórmula molecular |
C10H16N4 |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene |
InChI |
InChI=1S/C10H16N4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 |
Clave InChI |
BWWASCXEWZAJKN-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN2N1CN3CC=CCN3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


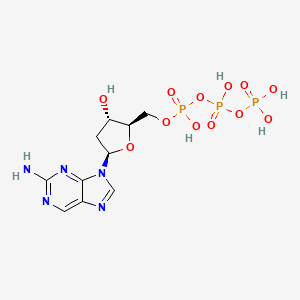
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)
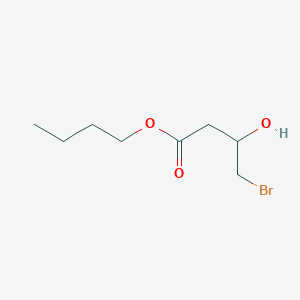

![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
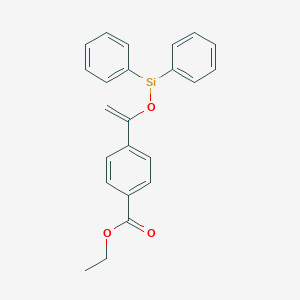
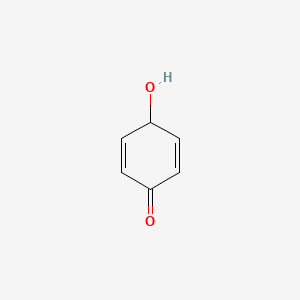
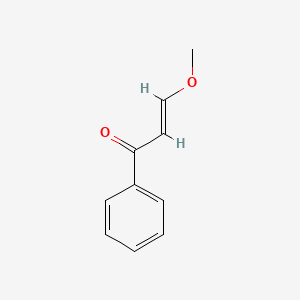
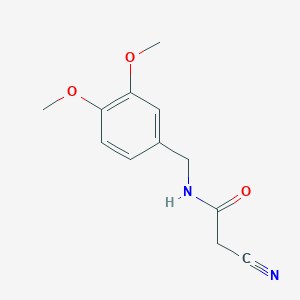
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
